diABZI STING agonist-1 3HCl, also known as diABZI (compound 3) trihydrochloride, is a small molecule that activates the Stimulator of Interferon Genes (STING) pathway []. STING plays a crucial role in the immune response against viruses and cancer [].
diABZI STING agonist-1 3HCl functions as an agonist, meaning it mimics the natural ligand and triggers a response in the STING protein. Upon entering the cell, it induces STING activation and dimerization, which leads to the phosphorylation of TBK1 and IRF3. This phosphorylation cascade ultimately results in the production of type I interferons (IFNs) and pro-inflammatory cytokines [].
Studies have shown that diABZI STING agonist-1 3HCl effectively induces the secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) []. In vivo experiments using mice demonstrated increased serum levels of IFN-β, IL-6, TNF-α, and KC/GROα after treatment, indicating a potent immune response activation [].
The ability of diABZI STING agonist-1 3HCl to stimulate the immune response holds promise for several scientific research applications:
diABZI STING agonist-1 trihydrochloride is a potent agonist of the stimulator of interferon genes (STING) pathway, known for its role in activating immune responses. This compound is characterized by its ability to induce the activation and dimerization of STING, leading to downstream signaling that includes the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This cascade ultimately results in the production of type I interferons, which play a crucial role in antiviral immunity and tumor surveillance .
diABZI STING agonist-1 3HCl binds to the STING protein, inducing a signaling cascade that leads to the production of type I interferons (IFN-β) and other immune stimulatory molecules []. These molecules activate various immune cells, such as T cells and natural killer (NK) cells, to recognize and destroy cancer cells [].
Studies in human and mouse cells have shown that diABZI STING agonist-1 3HCl effectively triggers IFN-β production []. In animal models, it has demonstrated anti-tumor activity by reducing tumor burden and improving survival rates [].
As diABZI STING agonist-1 3HCl is under pre-clinical research, information on its safety profile in humans is not yet available. There is limited data on its potential hazards, but similar STING agonists can cause inflammation and autoimmune reactions []. More research is needed to determine the safety profile of diABZI STING agonist-1 3HCl.
The primary mechanism of action for diABZI STING agonist-1 involves its interaction with the STING receptor located in the endoplasmic reticulum. Upon internalization, diABZI binds to STING, promoting its dimerization and subsequent activation. This activation triggers a signaling cascade that leads to the phosphorylation of TBK1 and IRF3, culminating in the transcription of interferon-stimulated genes. The compound has demonstrated an effective dose-dependent response in various cellular assays, with an effective concentration (EC50) as low as 3 nM for antiviral activity against certain coronaviruses .
diABZI STING agonist-1 exhibits significant biological activity, particularly in enhancing immune responses. It has been shown to:
The synthesis of diABZI STING agonist-1 trihydrochloride involves several steps:
diABZI STING agonist-1 trihydrochloride has several promising applications:
Studies have demonstrated that diABZI STING agonist-1 interacts specifically with the STING receptor, leading to:
Several compounds exhibit similar mechanisms of action by targeting the STING pathway. Here are some notable examples:
| Compound Name | Unique Features | EC50 (nM) |
|---|---|---|
| diABZI STING agonist-1 trihydrochloride | Potent antiviral activity; induces robust immune response | 3 |
| cGAMP | Natural cyclic dinucleotide; activates STING directly | ~100 |
| ADU-S100 | Synthetic cyclic dinucleotide; used in cancer therapy | 50 |
| 5'-ppp-dsRNA | Mimics viral infection; activates innate immunity | 20 |
diABZI STING agonist-1 trihydrochloride stands out due to its high potency and specific action on both antiviral and antitumor pathways, making it a versatile candidate for further research and therapeutic development .
The synthesis of diABZI STING agonist-1 trihydrochloride involves a sophisticated multi-step organic synthesis approach centered on the construction of a dimeric amidobenzimidazole structure. The compound represents a significant advancement in non-nucleotide STING agonist design, incorporating two symmetrically arranged benzimidazole units connected through a flexible four-carbon linker [1] [2] [3].
The primary synthetic pathway commences with the preparation of individual benzimidazole building blocks through established benzimidazole formation chemistry. The initial step involves the reaction of appropriately substituted aniline derivatives with isothiocyanate reagents under elevated temperature conditions in organic solvents [1] [2]. This cyclization reaction proceeds through nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization to form the benzimidazole core structure.
The key mechanistic considerations in benzimidazole formation include the regioselectivity of the cyclization process and the influence of electron-withdrawing and electron-donating substituents on the aromatic rings. The reaction typically requires temperatures ranging from 80°C to 120°C and proceeds through an intermediate thiourea species before cyclization [3]. The choice of solvent system significantly impacts both reaction rate and product selectivity, with dimethylformamide and dimethyl sulfoxide proving particularly effective for this transformation.
A critical aspect of the synthetic methodology involves the introduction of functional handles that enable subsequent dimeric coupling. The benzimidazole precursors are functionalized with reactive groups, typically amino or carboxyl functionalities, positioned to facilitate the formation of the dimeric structure without interfering with the STING binding domain [1] [3]. The 7-position of the benzimidazole ring has been identified as particularly suitable for derivatization, as this position does not interact directly with the STING receptor and remains exposed in the binding pocket [4] [3].
The reaction mechanisms underlying the formation of the key amide linkages involve standard peptide coupling chemistry utilizing carbodiimide activation. N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) provides efficient activation of carboxylic acid groups, enabling nucleophilic attack by primary amines to form stable amide bonds [3] [5]. The reaction proceeds under mild conditions at room temperature in the presence of diisopropylethylamine as a base to neutralize the hydrogen chloride byproduct.
The construction of the dimeric diABZI structure represents a sophisticated approach to exploit the symmetrical nature of the STING receptor dimer. The dimeric ligand formation strategy involves the covalent linkage of two benzimidazole units through a carefully designed spacer that positions the pharmacophoric elements optimally for simultaneous binding to both subunits of the STING homodimer [1] [2].
The four-carbon linker system employed in diABZI STING agonist-1 serves as the critical structural element that determines both the binding affinity and selectivity of the compound. The linker design incorporates a (2E)-but-2-enyl bridge that provides sufficient flexibility for conformational adaptation while maintaining the necessary rigidity for productive binding interactions [6] [7]. This trans-alkene geometry ensures optimal spatial positioning of the benzimidazole pharmacophores relative to the STING binding site.
The dimeric coupling strategy utilizes a convergent synthetic approach where pre-formed benzimidazole building blocks are coupled through the linker system. One hemisphere of the molecule contains a morpholine propoxy substituent that enhances aqueous solubility, while the complementary hemisphere incorporates a methoxy group that provides favorable hydrophobic interactions with the STING receptor [2] [6]. This asymmetric design approach allows for fine-tuning of both pharmacokinetic properties and binding affinity.
The coupling reaction typically employs standard amide bond formation protocols, with the four-carbon linker serving as a bis-electrophile that can react with amino-functionalized benzimidazole precursors. The reaction conditions require careful optimization to prevent intramolecular cyclization and ensure selective formation of the desired dimeric product [3]. Temperature control and reaction stoichiometry are particularly critical parameters, with slight excess of one coupling partner often employed to drive the reaction to completion.
Alternative linking strategies have been explored, including the development of RAFT (Reversible Addition-Fragmentation Chain Transfer) chain transfer agents that enable the direct incorporation of diABZI units into polymer scaffolds [3]. These approaches represent advanced strategies for creating macromolecular diABZI conjugates with enhanced pharmacological properties.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization of diABZI STING agonist-1 trihydrochloride. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides comprehensive information about the molecular structure, including chemical shift assignments for all proton environments and coupling patterns that confirm the connectivity of the dimeric structure [3] [8] [5].
The 1H NMR spectrum of diABZI STING agonist-1 exhibits characteristic resonances for the benzimidazole protons in the aromatic region (7-8 ppm), with the carboxamide protons appearing as broad singlets around 6-7 ppm. The four-carbon linker protons display distinct chemical shifts depending on their position relative to the benzimidazole rings, with the terminal alkene protons showing characteristic coupling patterns consistent with the trans-geometry [3] [5].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information, particularly valuable for confirming the carbon framework of the molecule and detecting impurities or structural variants [3] [5]. The aromatic carbon resonances appear in the expected regions (110-160 ppm), while the aliphatic carbons of the linker system and substituents provide additional structural confirmation.
Infrared spectroscopy (FT-IR) represents an important analytical technique for functional group identification and structural verification. The FT-IR spectrum of diABZI STING agonist-1 trihydrochloride displays characteristic absorption bands for the carboxamide groups around 1650-1680 cm⁻¹, with additional bands corresponding to aromatic C=C stretches and N-H deformation modes [9] [10] [11]. The presence of the trihydrochloride salt form is confirmed by broad absorption bands in the 2500-3500 cm⁻¹ region corresponding to N-H⁺ stretching modes.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides definitive molecular weight confirmation and structural information through fragmentation patterns [12] [13] [14]. The molecular ion peak at m/z 850 (corresponding to the free base) and characteristic fragmentation patterns that result from cleavage of the four-carbon linker provide unambiguous structural confirmation.
High-performance liquid chromatography (HPLC) with ultraviolet detection represents the standard analytical method for purity determination of diABZI STING agonist-1 trihydrochloride. The analytical method typically employs a reversed-phase C18 column with gradient elution using acetonitrile and aqueous buffer systems [15] [16] [17]. The compound exhibits strong UV absorption at wavelengths between 228-277 nm, enabling sensitive detection and quantitative analysis.
The HPLC purity determination protocol requires careful optimization of chromatographic conditions to achieve adequate resolution of the main compound from related impurities and degradation products. The mobile phase composition, typically consisting of acetonitrile and ammonium acetate buffer, must be adjusted to provide optimal peak shape and separation efficiency [15] [16]. The pH of the aqueous component is typically maintained between 4.0-5.0 to ensure proper ionization of the compound and consistent retention behavior.
Validation of the HPLC purity determination method follows International Conference on Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit [15] [16]. The method typically demonstrates linearity over the concentration range of 85-306 μg/mL with correlation coefficients exceeding 0.999. The limit of detection and quantitation are typically established at 0.03 μg and 0.09 μg respectively, providing adequate sensitivity for trace impurity detection.
The analytical method validation also includes robustness testing to evaluate the impact of small variations in chromatographic conditions on method performance. Parameters such as mobile phase composition, flow rate, column temperature, and pH are systematically varied to establish the method's reliability under routine analytical conditions [15] [16].
Alternative purity determination approaches include capillary electrophoresis and ultra-high-performance liquid chromatography (UHPLC) methods, which offer enhanced resolution and reduced analysis time compared to conventional HPLC techniques [18] [19]. These methods are particularly valuable for detecting closely related impurities that may co-elute under standard HPLC conditions.
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 2138299-34-8 | [20] [21] [22] |
| Molecular Formula | C42H54Cl3N13O7 | [20] [23] [21] |
| Molecular Weight | 959.32 g/mol | [20] [23] [21] |
| Appearance | White to yellow crystalline solid | [21] [22] |
| Purity (HPLC) | ≥98% | [8] [16] |
| Storage Temperature | −20°C | [21] [22] |
| Solubility (DMSO) | 100 mg/mL (117.65 mM) | [24] [25] |
| Solubility (Water) | 2 mg/mL | [26] [2] |
| EC50 (Human STING) | 130 nM | [27] [28] [23] |
| EC50 (Mouse STING) | 186-200 nM | [28] [29] |
| Analytical Method | Application | Detection Parameters | Advantages |
|---|---|---|---|
| 1H NMR Spectroscopy | Structure confirmation, purity assessment | Chemical shifts (δ ppm), coupling patterns | Non-destructive, quantitative, rapid |
| 13C NMR Spectroscopy | Carbon framework verification | Chemical shifts (δ ppm), multiplicity | Structural elucidation, impurity detection |
| LC-MS/MS | Molecular weight confirmation, fragmentation | Molecular ion peaks, fragmentation patterns | High sensitivity, selectivity |
| HPLC-UV | Quantitative analysis, purity determination | Retention time, UV absorption (228-277 nm) | Routine analysis, cost-effective |
| FT-IR Spectroscopy | Functional group identification | Characteristic frequencies (cm⁻¹) | Functional group identification |